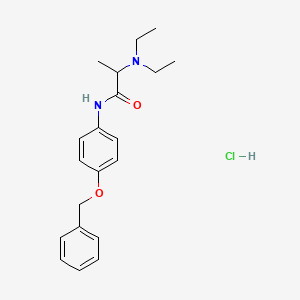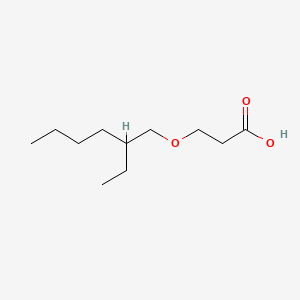
2-(Aminomethyl)pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学研究应用
2-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, thereby exhibiting antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar biological activities.
4-Aminopyrimidine: Another derivative with potential therapeutic applications.
2-(Pyridin-2-yl)pyrimidine: Known for its use in medicinal chemistry
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development .
属性
CAS 编号 |
1196145-19-3 |
|---|---|
分子式 |
C5H9ClN4 |
分子量 |
160.60 g/mol |
IUPAC 名称 |
2-(aminomethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChI 键 |
XISBCIKMZAJVJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)


![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)


![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)



methanone](/img/structure/B14168626.png)
